salivaricin A
Description
Properties
CAS No. |
150952-06-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Synonyms |
salivaricin A |
Origin of Product |
United States |
Producer Organisms and Their Ecological Niches
Streptococcus salivarius as a Primary Producer
Streptococcus salivarius is a prominent commensal bacterium that colonizes the human oral cavity and upper respiratory tract from early in life. mdpi.com Certain strains of this species are known to produce a variety of bacteriocins, including the well-characterized salivaricin A. koreamed.org These antimicrobial peptides play a crucial role in shaping the microbial landscape of their environment.
A number of Streptococcus salivarius strains have been identified as producers of this compound or its variants. These bacteriocins are often encoded on large, transmissible plasmids, which facilitates their spread among streptococcal populations. asm.org The production of these peptides is a key factor in the probiotic activity of some of these strains.
Some of the notable this compound-producing strains include:
Streptococcus salivarius K12: This is one of the most well-studied probiotic strains. It produces two lantibiotics, salivaricin A2 and salivaricin B, which are encoded on a 190-kilobase megaplasmid. asm.orgnih.gov Strain K12 has been shown to inhibit the growth of various pathogens, including Streptococcus pyogenes. nih.govmdpi.com
Streptococcus salivarius 20P3: This strain was one of the first from which this compound was isolated and characterized. nih.govoup.com The this compound produced by strain 20P3 is a 22-amino-acid residue lantibiotic that demonstrates inhibitory activity against a range of streptococci. asm.org
Streptococcus salivarius NU10: Isolated from a Malaysian subject, this strain harbors the genes for both this compound and salivaricin 9. plos.orgnih.gov However, under certain laboratory conditions, only the production of salivaricin 9 has been detected. plos.orgcore.ac.uk The production of salivaricin 9 by strain NU10 is auto-regulated. plos.org
Streptococcus salivarius 5M6c: This strain, isolated from a healthy infant, produces a novel trypsin-resistant lantibiotic named salivaricin D. nih.gov
Streptococcus salivarius SALI-10: This strain is the producer of salivaricin 10, a recently discovered phosphorylated lantibiotic with both antimicrobial and pro-immune activities. pnas.orgostiasciences.ca
| Strain | Salivaricin(s) Produced | Key Characteristics |
| K12 | Salivaricin A2, Salivaricin B | Probiotic strain, inhibits S. pyogenes asm.orgnih.govmdpi.com |
| 20P3 | This compound | One of the first strains from which this compound was characterized nih.govoup.comasm.org |
| NU10 | This compound, Salivaricin 9 | Isolated from a Malaysian subject, production of Salivaricin 9 is auto-regulated plos.orgnih.govplos.org |
| 5M6c | Salivaricin D | Producer of a novel trypsin-resistant lantibiotic nih.gov |
| SALI-10 | Salivaricin 10 | Producer of a phosphorylated lantibiotic with antimicrobial and pro-immune activities pnas.orgostiasciences.ca |
This compound and its variants play a significant role in maintaining the ecological balance within the oral and upper respiratory microbiomes. mdpi.comdocvidya.com By producing these bacteriocins, S. salivarius can outcompete and inhibit the growth of potentially pathogenic bacteria, thereby contributing to a healthy microbial community. mdpi.commdpi.com
The production of salivaricins allows these commensal bacteria to establish and maintain their niche. mdpi.com For instance, the inhibition of Streptococcus pyogenes, the primary cause of streptococcal pharyngitis, is a well-documented effect of salivaricin-producing S. salivarius strains like K12. mdpi.commedscape.com This inhibitory action helps to prevent the overgrowth of pathogenic species and maintain a stable oral ecosystem. mdpi.commdpi.com Furthermore, the presence of salivaricin-producing S. salivarius has been associated with a reduced incidence of upper respiratory tract infections. mdpi.com
Diversity of this compound Producing Strains (e.g., K12, 20P3, NU10, 5M6c, SALI-10)
Other Streptococcal Species Associated with this compound Variants
While S. salivarius is a primary producer, variants of the this compound gene have been found in other streptococcal species. Notably, a variant structural gene, salA1, is present in over 90% of Streptococcus pyogenes strains. mdpi.comnih.gov However, the functional production of the active SalA1 peptide is typically limited to specific serotypes, such as M4T4 strains. mdpi.com Many other S. pyogenes strains have genetic deletions that prevent the production of the active lantibiotic. mdpi.com It has been suggested that retaining immunity to this compound provides a survival advantage to these S. pyogenes strains in an environment where this compound-producing commensals are present. mdpi.com
Production by Other Lactic Acid Bacteria
The production of salivaricin-like bacteriocins is not exclusive to the Streptococcus genus. Strains of Lactobacillus salivarius, another prominent lactic acid bacterium found in the human gut, have also been shown to produce bacteriocins with similar properties. ejbiotechnology.inforesearchgate.net For example, Lactobacillus salivarius SPW1, isolated from human gut origin, produces a novel bacteriocin (B1578144) named salivaricin mmaye1. ejbiotechnology.info While some Lactobacillus salivarius strains contain gene information related to salivaricin, they may lack the necessary genetic elements for its expression and transport. mdpi.com
In Situ Production and Microbial Community Dynamics
The production of this compound in its natural environment (in situ) is a key factor in shaping microbial community dynamics. mdpi.comasm.org The presence of salivaricin-producing S. salivarius can create a competitive environment that influences the composition and behavior of the surrounding microbiota. mdpi.commdpi.com For example, the in situ production of this compound can lead to the inhibition of susceptible pathogens like S. pyogenes, thereby influencing the balance between commensal and pathogenic bacteria in the oral cavity. asm.orgmdpi.com
Molecular Genetics and Biosynthesis of Salivaricin a
Post-Translational Modifications and Enzyme Systems
Salivaricin A is synthesized as a biologically inactive prepeptide, which includes an N-terminal leader sequence and a C-terminal propeptide region. nih.gov To become active, this prepeptide must undergo a series of crucial post-translational modifications (PTMs). mdpi.com These modifications are responsible for creating the characteristic thioether bridges that define lantibiotics. asm.orgnih.gov
The hallmark structures of this compound are its intramolecular lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan) rings. nih.gov These are thioether cross-links that provide structural rigidity to the peptide. The formation of these rings is a two-step enzymatic process:
Dehydration: Specific serine and threonine residues within the propeptide region are dehydrated by a modification enzyme (a LanM or LanB-type dehydratase). mdpi.compnas.org This reaction removes a water molecule, converting serine to dehydroalanine (B155165) (Dha) and threonine to dehydrobutyrine (Dhb). oup.com
Cyclization: The resulting unsaturated amino acids (Dha and Dhb) are highly reactive. A cyclase enzyme (part of the LanM enzyme or a separate LanC protein) catalyzes a Michael-type addition reaction, where the thiol group of a nearby cysteine residue attacks the double bond of the dehydroamino acid. mdpi.com This forms a stable thioether bridge, resulting in a lanthionine (from Dha + Cys) or β-methyllanthionine (from Dhb + Cys) residue. asm.orgnih.gov
The mature this compound peptide contains one lanthionine and two β-methyllanthionine residues, which are critical for its structure and antimicrobial activity. nih.gov
The enzymes responsible for the post-translational modifications are encoded within the biosynthetic gene cluster.
Dehydratase and Cyclase Activity: For type AII lantibiotics like this compound, these two activities are typically combined in a single, bifunctional enzyme known as LanM (e.g., SalM, SivM). capes.gov.brresearchgate.net This enzyme first dehydrates the specific Ser/Thr residues and then catalyzes the cyclization reaction with cysteine residues to form the thioether rings. researchgate.netmdpi.com In other lantibiotic classes (class I), these tasks are performed by two separate enzymes: a LanB dehydratase and a LanC cyclase. nih.govfrontiersin.org The salivaricin D cluster, for instance, contains genes for separate dehydratase and cyclase enzymes. nih.govasm.org
Protease Activity: After the core peptide has been fully modified with its characteristic rings, the final step in maturation is the removal of the N-terminal leader peptide. In many lantibiotic systems, this cleavage is performed by a dedicated serine protease, designated LanP . nih.govfrontiersin.org However, for many class II lantibiotics, this proteolytic activity is integrated into the ABC transporter, LanT . researchgate.net This bifunctional transporter recognizes the modified prepeptide, cleaves off the leader sequence, and simultaneously exports the mature, active this compound molecule out of the cell. capes.gov.brresearchgate.net
Role of ABC Transporters (LanT) in Processing and Export
The biosynthesis of lantibiotics, including this compound, involves a dedicated set of genes, often organized in a single locus, that encode for modification enzymes, regulatory proteins, and transport machinery. oup.comnih.gov A critical component of this machinery is the ATP-binding cassette (ABC) transporter, designated LanT. oup.comnih.govasm.org These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to move substrates across cellular membranes. nih.govnih.gov In the context of lantibiotic production, their primary role is to export the modified peptide from the producer cell's cytoplasm to the extracellular environment. nih.govasm.org
In many lantibiotic systems, the LanT transporter is a bifunctional protein that not only exports the peptide but also possesses a protease domain (e.g., a C39 peptidase domain) responsible for cleaving the N-terminal leader peptide from the core peptide to release the mature, active bacteriocin (B1578144). oup.complos.org This dual function is characteristic of type II lantibiotic biosynthesis. oup.com However, the this compound (sal) gene cluster presents a unique arrangement. It contains a LanT transporter with a C39 peptidase domain, which is typical for type IB clusters, but it is associated with LanB and LanC modification enzymes, a feature of type IA clusters. plos.orgnih.gov For most class I lantibiotics, export is handled by LanT, while a separate, dedicated serine protease, LanP, is responsible for cleaving the leader peptide extracellularly. oup.comnih.gov Disruption of the transporter gene, such as nisT in the nisin system, results in the loss of bacteriocin production and a decrease in producer immunity, although active lantibiotic can accumulate inside the cell. oup.com
| Protein | Gene | Function in Lantibiotic Biosynthesis | Reference |
|---|---|---|---|
| Lantibiotic Precursor Peptide | lanA | The initial ribosomal product, consisting of a leader peptide and a core peptide that undergoes post-translational modification. | nih.govasm.org |
| Dehydratase | lanB | Enzyme that dehydrates specific serine and threonine residues in the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb). | nih.govasm.org |
| Cyclase | lanC | Enzyme that catalyzes the addition of cysteine thiols to the dehydrated residues, forming the characteristic lanthionine and methyllanthionine thioether bridges. | nih.govasm.org |
| ABC Transporter | lanT | Exports the modified lantibiotic across the cytoplasmic membrane. May also possess a protease domain for leader peptide cleavage. | oup.comnih.govplos.org |
| Protease | lanP | An extracellular protease that cleaves the leader peptide to activate the lantibiotic (common in Class I systems). | oup.comnih.gov |
| Sensor Histidine Kinase | lanK | Membrane-bound sensor that detects the external concentration of the autoinducer peptide. Part of a two-component regulatory system. | asm.orgnih.gov |
| Response Regulator | lanR | Intracellular protein that, upon phosphorylation by LanK, binds to DNA to regulate the transcription of the lantibiotic gene cluster. | asm.orgnih.gov |
Unique Modifications (e.g., Phosphorylation in Salivaricin 10)
Lantibiotics are defined by their characteristic post-translational modifications, namely lanthionine and methyllanthionine rings. nih.govotago.ac.nz However, research has unveiled additional, unique modifications. A significant discovery is the identification of a naturally phosphorylated lantibiotic, salivaricin 10, produced by Streptococcus salivarius. pnas.orgresearchgate.net
Salivaricin 10 is a class II lantibiotic that was found to possess a phosphothreonine at position 4 of its N-terminus. mdpi.com This discovery was groundbreaking because while phosphorylation is a known intermediate step in the biosynthesis of some lantibiotics, the final active forms of all previously described lanthipeptides are not phosphorylated. pnas.org In the typical biosynthesis of class II lanthipeptides, dehydration of serine and threonine residues is accompanied by their phosphorylation by the Lan dehydratase enzyme, which is then followed by phosphate (B84403) elimination. pnas.orgacs.org In contrast, salivaricin 10 peptides retain this phosphate group in their mature, biologically active state. pnas.orgresearchgate.net This phosphorylation is not merely a structural anomaly; it is crucial for the compound's unique immunomodulatory activities, which include stimulating neutrophil chemotaxis and promoting the differentiation of anti-inflammatory M2 macrophages. pnas.orgresearchgate.net This finding establishes a new class of lanthipeptides distinguished by stable phosphorylation and dual antimicrobial and immunomodulatory functions. pnas.org
Regulation of this compound Biosynthesis
Quorum Sensing Mechanisms (e.g., SalR/K Two-Component System, Autoinducers)
The production of many lantibiotics, including this compound, is not constitutive but is instead tightly regulated by a cell-density-dependent mechanism known as quorum sensing. plos.orgsci-hub.ru This system allows bacteria to coordinate gene expression across a population by producing and detecting small signaling molecules called autoinducers. sci-hub.ruplos.org For this compound and several other lantibiotics, the regulatory circuit consists of a dedicated two-component signal transduction system (TCST). asm.orgnih.gov
In the this compound system, this is the SalK/SalR system. sci-hub.ruoup.compsu.edu
SalK is the membrane-bound sensor histidine kinase. nih.govjmb.or.kr Its function is to detect the concentration of the autoinducer in the extracellular environment. jmb.or.kr
SalR is the cognate intracellular response regulator. nih.govjmb.or.kr
The autoinducer for this system is the this compound peptide itself. plos.orgpsu.edunih.gov When the external concentration of this compound reaches a critical threshold, it binds to the SalK sensor protein. nih.govresearchgate.net This binding event triggers the autophosphorylation of SalK, which then transfers the phosphoryl group to the SalR response regulator. nih.govresearchgate.net This phosphotransfer activates SalR, enabling it to function as a transcriptional regulator. nih.gov
Transcriptional Regulation of Biosynthetic Genes
The activation of the SalR response regulator via phosphorylation is the key step that links the detection of the autoinducer to the expression of the biosynthetic genes. nih.govpsu.edu The phosphorylated SalR binds to specific DNA sequences in the promoter regions of the sal gene locus. nih.govnih.gov This binding event initiates or enhances the transcription of the entire operon, which includes the structural gene for the prepeptide (salA), the modification enzymes (salB, salC), the transporter (salT), and the regulatory components themselves. psu.edu
This mechanism creates a powerful positive feedback loop, where the presence of this compound triggers the production of more this compound. plos.orgpsu.edu This auto-regulation ensures that the bacteriocin is produced rapidly and in large quantities once a sufficient cell density is achieved. plos.org Studies involving the insertional inactivation of genes like salB (a modification enzyme) in S. salivarius 20P3 abrogated not only SalA peptide production but also salA transcription. psu.edu However, the addition of exogenous, purified SalA peptide to these mutant cultures successfully induced dose-dependent expression of salA mRNA, confirming that SalA production is autoregulated. psu.edu Further complexity in regulation is suggested by studies in Streptococcus pyogenes, where the SalR homolog was found to also act as a repressor of an internal promoter within the sal locus, with the SalA peptide potentially acting as a corepressor. asm.orgnih.gov
Cross-Induction of Homologous Lantibiotic Gene Expression
A fascinating aspect of salivaricin regulation is its ability to participate in cross-induction, where one lantibiotic can induce the expression of a different but homologous lantibiotic in another strain or even another species. plos.orgnih.gov The this compound system provides the first-ever demonstration of interspecies induction of lantibiotic gene expression. nih.gov
It was shown that this compound produced by S. salivarius 20P3 could induce the transcription of the salA1 gene in S. pyogenes. psu.edunih.gov Conversely, the SalA1 peptide from S. pyogenes was able to induce salA transcription in S. salivarius. psu.edu This cross-talk is possible due to the high degree of similarity between the peptides and their corresponding regulatory systems. nih.gov This family of cross-inducing peptides includes at least five variants, designated SalA1 through SalA5, all of which can induce the production of the entire family of SalA-like peptides. nih.gov Furthermore, crude bacteriocin preparations from S. salivarius K12, which produces this compound, were shown to induce bacteriocin production in strain NU10, a producer of salivaricin 9. plos.org This indicates that the regulatory systems are not strictly specific to their cognate peptide but can recognize and respond to closely related structures, allowing for complex signaling interactions within mixed microbial communities. nih.govnih.gov
Structural Aspects and Structure Activity Relationships
Covalent Structure Characterization of Salivaricin A and Its Variants
Characterizing the covalent structure of this compound and its variants involves determining their peptide mass, analyzing their amino acid sequences, and identifying posttranslational modifications.
Peptide Mass Determination by Mass Spectrometry
Mass spectrometry is a key technique used to determine the molecular mass of this compound and its variants. This compound, purified from Streptococcus salivarius strain 20P3, has been shown by ion spray mass spectrometry to have a molecular mass of 2,315 ± 1.1 Da. nih.gov For salivaricin A2, a variant isolated from S. salivarius K12, the observed mass is in accordance with the predicted mass of 2,368 Da. asm.org Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry has also been used, confirming a molecular weight of 2560 Da for salivaricin 9. plos.org These mass determinations are crucial for confirming the identity of the purified peptides and assessing the extent of posttranslational modifications.
Amino Acid Sequence Analysis and Modifications
Amino acid sequence analysis, often performed by Edman degradation, provides insight into the primary structure of this compound. The N-terminal sequence of purified this compound was determined by Edman degradation. nih.gov Analysis of the nucleotide sequence of the salA structural gene indicated that this compound is synthesized as a 51-amino-acid prepeptide that undergoes posttranslational modification and cleavage to yield a biologically active 22-residue peptide. nih.gov This mature peptide contains one lanthionine (B1674491) and two beta-methyllanthionine (B1216712) residues. nih.gov Amino acid composition analysis of purified this compound has also demonstrated the presence of lanthionine. nih.gov Salivaricin A2 differs from this compound by two amino acid substitutions: Ser4Thr and Ile7Phe. asm.org
Posttranslational modifications, particularly the formation of lanthionine and methyllanthionine rings, are defining characteristics of lantibiotics like this compound. These rings are formed through dehydration of serine and threonine residues, followed by the formation of thioether linkages with cysteine residues. researchgate.netmdpi.com
Structural Determinants of Bioactivity
Specific structural features of this compound are critical for its biological activity, including the characteristics of its N-terminal region and the presence of lanthionine ring structures.
Importance of N-Terminal Regions (e.g., Linear Peptide Length and Charge)
The N-terminal linear peptide region of this compound and its variants plays a crucial role in bioactivity. For salivaricin A2, the amino acid composition of the N-terminal linear peptide is crucial for function, and its length is critical for antimicrobial activity. nih.govnih.govresearchgate.net The presence of positively charged amino acid residues in the N-terminal region is also important for the antibacterial activity of salivaricin A2. nih.govnih.govresearchgate.netasm.org Removal of the N-terminal Lys1 and Arg2 residues from salivaricin A2 causes a dramatic shift in the chemical shift values of residues 7 through 9, suggesting that these N-terminal amino acids contribute to a distinct structural conformer in the linear region. asm.orgnih.govresearchgate.net An analogue of salivaricin A2 truncated at residues 3-22 showed no antibacterial activity and lost its ability to bind to lipid II, indicating the importance of the N-terminal amino acids for lipid II binding. nih.govnih.govasm.org
Role of Lanthionine Ring Structures (e.g., Ring A in Lipid II Binding)
Lanthionine and methyllanthionine rings are central to the structure and function of this compound. These rings contribute to the peptide's stability and bioactivity. mdpi.com Salivaricin A2, a type AII lantibiotic, is generally considered to kill Gram-positive bacteria by binding to the cell wall precursor lipid II via a conserved ring A structure. researchgate.netnih.govnih.govasm.org While lantibiotics generally work by directly binding to lipid II, forming a complex that can lead to pore formation or inhibition of cell wall synthesis, salivaricin A2 has shown inferior binding affinity compared to other standard lantibiotics, suggesting its mechanism may have distinct aspects. mdpi.com NMR analyses have confirmed the predicted lanthionine ring configurations within salivaricin A2. nih.gov
Comparative Structural Analysis of Salivaricin Variants
Several variants of this compound have been identified, including SalA1, SalA2, SalA3, SalA4, and SalA5. nih.govresearchgate.net Salivaricin A2 is a variant that differs from this compound by two amino acid substitutions (Ser4Thr and Ile7Phe). asm.org These variants appear similar to SalA and SalA1 in their inhibitory activity against Micrococcus luteus and their ability to induce SalA production. nih.gov
This compound belongs to the type AII lantibiotics. nih.govnih.gov Comparative analysis with other lantibiotics like mutacin 1140 and lacticin 481 shows structural similarities, particularly in the arrangement of lanthionine rings. researchgate.net For example, salivaricin A2 and nukacin ISK-1 contain three lanthionine rings (labeled A, B, and C), while mutacin 1140 and mersacidin (B1577386) have four rings (A, B, C, and D). researchgate.net
The spectrum of activity and inhibitory potency can vary between salivaricin variants and other lantibiotics. Salivaricin A2, for instance, has a narrower spectrum of activity and is less potent compared to mutacin 1140. nih.gov Salivaricin B, another lantibiotic produced by S. salivarius, is distinct from this compound in both molecular mass (2733 Da for SalB compared to 2316 Da for SalA) and amino acid sequence. google.com Salivaricin B also exhibits bactericidal activity, whereas this compound is primarily bacteriostatic against most S. pyogenes strains. google.com
Salivaricin 9 is a lantibiotic with only 46% amino acid identity to its closest known homologue, the Streptococcus pyogenes lantibiotic SA-FF22. researchgate.net Salivaricin D, a nisin-like peptide produced by S. salivarius, also differs significantly from nisin A. biorxiv.org These comparisons highlight the structural diversity within the salivaricin family and among lantibiotics produced by streptococci.
Here is a table summarizing some structural characteristics of this compound and its variants:
| Compound | Molecular Mass (Da) | Number of Amino Acids | Lanthionine/Methyllanthionine Rings | Key Structural Differences from SalA | Source Organism |
| This compound | 2315 ± 1.1 nih.gov | 22 nih.gov | 1 lanthionine, 2 methyllanthionine nih.gov | - | Streptococcus salivarius 20P3 nih.gov |
| Salivaricin A2 | 2368 asm.org | 22 | Predicted nih.govnih.gov | Ser4Thr, Ile7Phe substitutions asm.org | Streptococcus salivarius K12 asm.org |
| Salivaricin B | 2733 google.com | Present nih.gov | Distinct sequence from SalA google.com | Streptococcus salivarius K12 google.com | |
| Salivaricin 9 | 2560 plos.org | Lantibiotic plos.org | 46% identity to SA-FF22 researchgate.net | Streptococcus salivarius NU10 plos.org | |
| Salivaricin G32 | 2667 mdpi.com | Lantibiotic mdpi.com | Structurally similar to SA-FF22 mdpi.com | Streptococcus salivarius G32 mdpi.com | |
| Salivaricin D | 3467.55 asm.org | 7 modified residues predicted asm.org | Nisin-like, differs from nisin A biorxiv.org | Streptococcus salivarius 5M6c asm.org |
Detailed Research Findings:
Studies on N-terminal analogues of salivaricin A2 have provided detailed insights into the structure-activity relationship of this region. For example, the analogue salivaricin A2(3-22), lacking the first two N-terminal residues, completely lost antibacterial activity and the ability to bind lipid II in a thin-layer chromatography assay. nih.govnih.govasm.org This experimental evidence strongly supports the critical role of the N-terminal amino acids in the bioactivity of salivaricin A2. The demonstration that bioactivity could be partially restored with the substitution of N-terminal alanine (B10760859) residues further supports the importance of this region. asm.org
Research has also focused on the genetic basis for salivaricin variants. The salA1 variant structural gene is present in a high percentage of S. pyogenes strains, but active peptide production is limited to specific serotypes. nih.govresearchgate.net Deletions within the salA1 loci have been identified in S. pyogenes strains. nih.gov The genes encoding this compound and salivaricin B in S. salivarius K12 are located at adjacent loci on a large transmissible megaplasmid. nih.gov
Mechanisms of Biological Activity
Target Cell Membrane Disruption and Pore Formation
A key mechanism of action for some salivaricins, including salivaricin A (specifically salivaricin A2) and salivaricin 9, involves the disruption of the target bacterial cell membrane through pore formation otorhinolaryngologypl.complos.orgnih.govgoogle.comnih.gov. This process leads to increased membrane permeability and loss of cellular contents, ultimately resulting in cell death plos.orgnih.govgoogle.com. The pore-forming activity of salivaricin A2 is influenced by the membrane potential of the target cell otorhinolaryngologypl.com. For salivaricin 9, experimental evidence from membrane permeabilization assays, such as monitoring propidium (B1200493) iodide uptake, and microscopic observations using Scanning Electron Microscopy, have confirmed its ability to induce pore formation in the cytoplasmic membrane of susceptible bacteria plos.orgnih.govgoogle.comresearchgate.net. This mode of action is characteristic of certain Type A lantibiotics, which are typically amphipathic molecules that integrate into and permeabilize the bacterial membrane plos.orgnih.gov.
Modulation of Bacterial Physiology and Metabolism
Beyond direct antimicrobial effects, bacteriocins produced by probiotic bacteria like S. salivarius can influence the physiology and metabolism of the surrounding microbial community mdpi.comnih.gov. These peptides may function as signaling molecules, potentially acting as quorum sensing molecules or auto-inducing peptides at lower concentrations nih.gov. This suggests a broader role for salivaricins in modulating the composition and metabolic activities of the oral microbiota nih.govfrontiersin.org. While specific details on how this compound directly modulates bacterial metabolism are limited in the provided context, the production of such bacteriocins contributes to the ecological balance and competitive dynamics within the microbial environment.
Diverse Mechanisms of Action Among Salivaricin Variants
The salivaricin family is characterized by a diversity of mechanisms employed by its different members to exert antimicrobial activity. This variation reflects the complex evolutionary strategies utilized by S. salivarius to compete with other bacteria.
Salivaricin B: Transglycosylation Inhibition
Salivaricin B distinguishes itself from some other salivaricins by primarily inhibiting bacterial cell wall synthesis rather than forming pores in the membrane researchgate.netmdpi.comnih.govresearchgate.net. Research has demonstrated that salivaricin B interferes with the transglycosylation reaction involving lipid II subunits, a critical step in peptidoglycan assembly mdpi.comresearchgate.net. This inhibition leads to the intracellular accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, ultimately compromising cell wall integrity and leading to cell death researchgate.netnih.gov. This mechanism is analogous to that of the antibiotic vancomycin (B549263) mdpi.comresearchgate.net.
Salivaricin 9: Membrane Permeabilization
Salivaricin 9 is a lantibiotic that acts by increasing the permeability of the target bacterial membrane and inducing the formation of pores plos.orgnih.govgoogle.comnih.gov. This mechanism is shared with other pore-forming lantibiotics such as subtilin and epidermin (B1255880) mdpi.comresearchgate.net. Experimental studies, including membrane permeabilization assays using propidium iodide and visualization via Scanning Electron Microscopy, have provided direct evidence of salivaricin 9's ability to penetrate the cytoplasmic membrane and cause pore formation, resulting in bactericidal and bacteriolytic effects plos.orgnih.govgoogle.comresearchgate.net.
Salivaricin D: Nisin-like Activity
Salivaricin D, another lantibiotic produced by S. salivarius, is considered to have a mechanism of action similar to that of nisin mdpi.comnih.govbiorxiv.orgasm.orgasm.org. Nisin is a well-established lantibiotic known for its dual mode of action: it binds to lipid II, using it as a docking molecule to facilitate the formation of pores in the bacterial membrane, and also inhibits cell wall synthesis by sequestering lipid II portlandpress.complos.orgnih.govasm.org. Based on structural similarities to nisin, it is proposed that salivaricin D functions through these combined mechanisms mdpi.comnih.gov. Salivaricin D has demonstrated a relatively broad spectrum of activity against various Gram-positive bacteria asm.org.
Immunomodulatory Mechanisms (e.g., Neutrophil Chemotaxis, Macrophage Polarization)
Salivaricin 10 peptides have been shown to induce immunomodulatory effects, including the upregulation of neutrophil-mediated phagocytosis, promotion of anti-inflammatory M2 macrophage polarization, and stimulation of neutrophil chemotaxis. nih.govresearchgate.net These activities are attributed, at least in part, to a phosphorylation site located on the N-terminal region of the peptides. nih.govresearchgate.net
Detailed research findings indicate that salivaricin 10 can act as a potent neutrophil chemoattractant, enhancing the recruitment of phagocytic cells and targeted pathogen killing. pnas.org Chemotaxis assays using isolated human neutrophils demonstrated that salivaricin 10 induced neutrophil migration. nih.gov At a concentration of 10 µg/mL, salivaricin 10 was observed to induce twice the level of chemotaxis compared to the positive control, N-formyl-methionyl-leucyl-phenylalanine (fMLP) at 1 µM. nih.govresearchgate.net Furthermore, studies using chemically synthesized phosphorylated and nonphosphorylated peptides revealed that the removal of the phosphate (B84403) group resulted in a drastic reduction in neutrophil chemotaxis, indicating the essential role of phosphorylation in this activity. nih.gov
Beyond chemotaxis, salivaricin 10 also influences neutrophil priming, suggesting a significant immunomodulatory role in enhancing the initial defense against microbial pathogens. nih.gov Data suggests that salivaricin 10 primes neutrophils in a manner similar to commensal microbes by increasing the surface expression of key cluster of differentiation (CD) markers involved in neutrophil function and by enhancing phagocytosis. nih.gov In vitro and in vivo studies using pHrodo E. coli BioParticles conjugates showed that salivaricin 10 augments neutrophil priming in human blood and induces phagocytosis. nih.gov
In addition to its effects on neutrophils, salivaricin 10 appears to promote the resolution of inflammation by biasing macrophages toward M2 polarization. pnas.org Studies using the THP-1 myelomonocytic human cell line demonstrated that salivaricin 10 can suppress pro-inflammatory M1 macrophage polarization and promote anti-inflammatory M2 macrophage polarization. scholaris.cascholaris.ca Differentiation of THP-1 monocytes with LPS + INF-γ resulted in M1 polarization, which was suppressed by salivaricin 10. scholaris.ca Conversely, salivaricin 10 induced the expression of CD206, a biomarker for M2 macrophages, indicating a shift towards an anti-inflammatory phenotype. scholaris.ca This suggests a proposed effect of salivaricin 10 on reversing monocyte polarization from M1 to M2 phenotypes. scholaris.ca
The immunomodulatory effects of salivaricin 10, including enhanced neutrophil recruitment and phagocytosis and the promotion of anti-inflammatory macrophages, have been attributed to the phosphorylated threonine residue (pThr4) in the peptide. pnas.orgnih.gov This unique post-translational modification in lanthipeptides is highlighted as important for its immunomodulatory bioactivity. nih.gov
Data on Neutrophil Chemotaxis:
| Chemoattractant | Concentration | Neutrophil Migration Speed (µm/min) (Approximate) |
| fMLP (Positive Control) | 1 µM | ~11 nih.govresearchgate.net |
| Salivaricin 10 | 5 µg/mL | Similar to fMLP nih.gov |
| Salivaricin 10 | 10 µg/mL | ~22 (Twice fMLP) nih.govresearchgate.net |
| Salivaricin 10 | 20 µg/mL | Similar to 10 µg/mL nih.gov |
| Salivaricin 10 | 40 µg/mL | Similar to 10 µg/mL nih.gov |
| Nonphosphorylated Sali10 | 40 µg/mL | Drastic reduction compared to phosphorylated nih.gov |
Data on Macrophage Polarization (THP-1 cells):
| Treatment | CD40 Expression (M1 marker) | CD206 Expression (M2 marker) | Macrophage Phenotype |
| LPS + INF-γ | High | Low | M1 (Pro-inflammatory) |
| LPS + INF-γ + Salivaricin 10 | Suppressed | Induced | Shift towards M2 (Anti-inflammatory) |
Antimicrobial Spectrum and Target Specificity
Activity Against Gram-Positive Bacteria
Salivaricin A demonstrates significant activity against a selection of Gram-positive bacteria, including key oral pathogens and other notable species.
This compound, including variants like salivaricin A2, is known to inhibit the growth of most Streptococcus pyogenes strains. researchgate.net It has an inhibitory function against oral pathogens such as S. mutans and S. pyogenes. nih.gov Streptococcus salivarius strain K12, a producer of salivaricin A2 and salivaricin B, can inhibit the formation of cariogenic biofilms by interfering with the growth and glucosyltransferase production of S. mutans. mdpi.com Salivaricin A2 has shown activity against tested strains of Streptococcus pneumoniae. asm.org More recently characterized variants, such as salivaricin 10, have demonstrated potent antimicrobial activity against multidrug-resistant (MDR) strains of Streptococcus pneumoniae and Streptococcus pyogenes. nih.gov Salivaricin D is particularly effective, killing S. pyogenes at a minimum inhibitory concentration (MIC) of 7.2 nM and S. pneumoniae at MICs ranging from 0.06 to 1 nM. asm.orgnih.gov Salivaricin G32 also exhibits potent antimicrobial activity against various streptococcal species, including S. pyogenes. mdpi.com Another variant, salivaricin E, shows potent inhibitory activity against Streptococcus mutans. mdpi.com While S. salivarius K12 broadly inhibits bacterial pathogens like Streptococcus pyogenes and Streptococcus pneumoniae, salivaricin 10 did not inhibit Streptococcus mutans UA159 under specific test conditions. nih.govscholaris.ca
| Target Oral Pathogen | Salivaricin Variant | Activity Noted | Relevant Citations |
| Streptococcus pyogenes | This compound/A2 | Inhibitory to most strains | researchgate.netnih.gov |
| Streptococcus pyogenes | Salivaricin 10 | Potent activity, including MDR strains | nih.gov |
| Streptococcus pyogenes | Salivaricin D | Effectively kills (MIC: 7.2 nM) | asm.orgnih.gov |
| Streptococcus pyogenes | Salivaricin G32 | Potent activity | mdpi.com |
| Streptococcus pneumoniae | Salivaricin A2 | Active against tested strains | asm.org |
| Streptococcus pneumoniae | Salivaricin 10 | Potent activity, including MDR strains | nih.gov |
| Streptococcus pneumoniae | Salivaricin D | Effectively kills (MIC: 0.06 to 1 nM) | asm.orgnih.gov |
| Streptococcus mutans | This compound | Inhibitory function | nih.gov |
| Streptococcus mutans | Salivaricin A2/B | Inhibits cariogenic biofilm formation | mdpi.com |
| Streptococcus mutans | Salivaricin E | Potent inhibitory activity | mdpi.com |
| Streptococcus mutans | Salivaricin 10 | No inhibition observed under test conditions | nih.govscholaris.ca |
Salivaricin A2 is active at micromolar concentrations against tested Micrococcus luteus strains, with M. luteus often being the most sensitive bacterium tested. asm.org However, salivaricin A2 has shown no inhibitory activity against tested strains of Staphylococcus aureus or Staphylococcus epidermidis, with MICs greater than 128 μg/ml. asm.org Similarly, salivaricin A2 was inactive against strains of Bacillus subtilis, Bacillus megaterium, and Enterococcus faecalis (MIC > 128 μg/ml). asm.org In contrast, salivaricin 10 has demonstrated potent antimicrobial activity against vancomycin-resistant Enterococcus faecium and MDR Enterococcus faecalis clinical isolates. nih.gov Salivaricin D has shown inhibitory activity against members of the genera Micrococcus and Bacillus, but generally not against Staphylococcus (with the exception of some activity against Staphylococcus carnosus), Enterococcus, and Listeria. asm.orgnih.gov
| Target Other Pathogen | Salivaricin Variant | Activity Noted | Relevant Citations |
| Micrococcus luteus | Salivaricin A2 | Active at micromolar concentrations | asm.org |
| Micrococcus luteus | Salivaricin D | Inhibitory activity | asm.orgnih.gov |
| Staphylococcus aureus | Salivaricin A2 | No activity (MIC > 128 μg/ml) | asm.org |
| Bacillus spp. | Salivaricin D | Inhibitory activity | asm.orgnih.gov |
| Bacillus cereus | Salivaricin A2 | Inactive against B. subtilis, B. megaterium | asm.org |
| Listeria monocytogenes | Salivaricin D | Generally no activity | asm.orgnih.gov |
| Enterococcus faecalis | Salivaricin A2 | Inactive (MIC > 128 μg/ml) | asm.org |
| Enterococcus faecalis | Salivaricin 10 | Potent activity against MDR clinical isolates | nih.gov |
| Enterococcus faecium | Salivaricin 10 | Potent activity against vancomycin-resistant strains | nih.gov |
Inhibition of Oral Pathogens (e.g., Streptococcus pyogenes, Streptococcus pneumoniae, Streptococcus mutans)
Activity Against Gram-Negative Bacteria (e.g., Porphyromonas gingivalis, Tannerella forsythia, Neisseria gonorrhoeae, Pseudomonas aeruginosa, Klebsiella pneumoniae)
While lantibiotics are generally less effective against Gram-negative bacteria due to the presence of an outer membrane, some salivaricin variants have demonstrated activity. nih.govscholaris.ca Salivaricin 10 has shown antibacterial activity against selected Gram-negative bacteria associated with disease, including Porphyromonas gingivalis, Tannerella forsythia, and Neisseria gonorrhoeae. nih.govscholaris.ca Streptococcus salivarius strains 82.15 and 82.20 have also demonstrated antibacterial activity against Porphyromonas gingivalis. mdpi.com The cell-free supernatant of S. salivarius strain M18, which produces salivaricin 9, has shown growth suppression of Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com
| Target Gram-Negative Pathogen | Salivaricin Variant | Activity Noted | Relevant Citations |
| Porphyromonas gingivalis | Salivaricin 10 | Antibacterial activity | nih.govscholaris.ca |
| Porphyromonas gingivalis | Salivaricins (from S. salivarius 82.15/82.20) | Antibacterial activity | mdpi.com |
| Tannerella forsythia | Salivaricin 10 | Antibacterial activity | nih.govscholaris.ca |
| Neisseria gonorrhoeae | Salivaricin 10 | Antibacterial activity | nih.govscholaris.ca |
| Pseudomonas aeruginosa | Salivaricin 9 (from S. salivarius M18) | Growth suppression (cell-free supernatant) | mdpi.com |
| Klebsiella pneumoniae | Salivaricin 9 (from S. salivarius M18) | Growth suppression (cell-free supernatant) | mdpi.com |
Biofilm Inhibition and Disruption
This compound and related salivaricins play a role in inhibiting and disrupting bacterial biofilms, particularly in the oral cavity. Streptococcus salivarius K12, through the production of salivaricin A2 and salivaricin B, inhibits the formation of cariogenic biofilms, notably by interrupting the growth and glucosyltransferase production of S. mutans. mdpi.com Salivaricin 10 has exhibited targeted antimicrobial properties against multispecies biofilms, including those derived from saliva. nih.gov Studies have shown that S. salivarius K12 can inhibit the growth of pathogens within dental biofilms and contribute to maintaining physiological balance in the oral microbiome. mdpi.com In mixed streptococci biofilms, S. salivarius K12 shifted the microbial balance by reducing the proportion of S. mutans and inhibiting the formation of EPS-entangled microcolonies during the initial stages of development. mdpi.com Weaker colonization by the periodontopathogen A. actinomycetemcomitans was also observed in mixed biofilms containing S. salivarius. mdpi.com
| Biofilm Target/Effect | Salivaricin Variant | Activity Noted | Relevant Citations |
| Cariogenic Biofilms (e.g., S. mutans) | Salivaricin A2/B | Inhibition of formation, interrupts growth/enzyme production | mdpi.com |
| Multispecies Biofilms | Salivaricin 10 | Targeted antimicrobial properties | nih.gov |
| Saliva-derived Multispecies Biofilms | Salivaricin 10 | Bioactive | nih.gov |
| Dental Biofilms (Pathogen Growth) | S. salivarius K12 (producing salivaricins) | Inhibits pathogen growth | mdpi.com |
| Mixed Streptococci Biofilms (S. mutans) | S. salivarius K12 (producing salivaricins) | Reduces proportion of S. mutans, inhibits microcolony formation | mdpi.com |
| Mixed Biofilms (A. actinomycetemcomitans) | S. salivarius K12 (producing salivaricins) | Reduces colonization | mdpi.com |
Bacterial Resistance and Immunity Systems
Intrinsic Immunity in Salivaricin A Producers
Producer bacteria, such as certain strains of Streptococcus salivarius, possess intrinsic immunity mechanisms to protect themselves from the this compound they produce. This self-protection is crucial for the survival of the producer strain in competitive microbial environments.
Role of Immunity Proteins (e.g., LanI, LanFEG)
Intrinsic immunity in lantibiotic-producing bacteria, including those producing this compound, is often mediated by specific immunity proteins. Key among these are LanI and LanFEG proteins. LanI proteins are lipoproteins that are typically encoded near the bacteriocin (B1578144) biosynthetic operon and are anchored to the bacterial cell surface. mdpi.com They provide protection by either directly binding to the lantibiotic or by competing with the lantibiotic for binding to its cellular target. mdpi.com The LanFEG proteins are ABC transporters that work in concert with LanI proteins. mdpi.comresearchgate.net They are involved in expelling the active lantibiotic from the cell membrane, thereby preventing pore formation or disruption of cell wall synthesis. researchgate.net In the salivaricin D locus, for instance, immunity proteins include a lipoprotein (LanI) and ABC transporters (LanFEG), and heterologous expression of the salI immunity gene in a sensitive indicator strain provided significant protection against salivaricin D, confirming its immunity function. nih.gov
Efflux Mechanisms and ABC Transporters
Efflux mechanisms, particularly those involving ABC (ATP-binding cassette) transporters, play a significant role in the intrinsic immunity of this compound producers. researchgate.netnih.govplos.org ABC transporters are a large family of proteins that utilize ATP hydrolysis to transport a diverse range of molecules across cell membranes. frontiersin.orgnih.gov In the context of lantibiotic immunity, ABC transporters like LanFEG function as efflux pumps, actively transporting the synthesized lantibiotic out of the producer cell. researchgate.netplos.org This export prevents the accumulation of the bacteriocin to toxic levels within the cytoplasm or its interaction with the cell membrane, thus conferring self-resistance. researchgate.netplos.org The genetic locus for salivaricin D includes an ABC transporter (LanT) that is dedicated to the export function. nih.gov
Acquired Resistance Mechanisms in Target Bacteria
While bacteriocins like this compound are considered promising alternatives to conventional antibiotics due to the perceived lower likelihood of resistance development, target bacteria can acquire resistance through various mechanisms. plos.orgnih.gov The rapid mechanism of action of some bacteriocins, such as pore formation by salivaricin G32, makes it challenging for target bacteria to acquire resistance. researchgate.net However, resistance can still emerge. Acquired resistance mechanisms in bacteria can involve alterations in the bacterial membrane structure, fluidity, and charge, which can influence bacteriocin activity. nih.gov Other mechanisms of acquired resistance to antimicrobial peptides in Gram-positive bacteria can include the production of extracellular proteins that sequester or degrade the peptides, or alterations in ribosomal target sites. mdpi.comrespiratory-therapy.com While specific acquired resistance mechanisms directly against this compound are not extensively detailed in the provided text, general mechanisms against bacteriocins and antimicrobial peptides highlight potential pathways for resistance development in target bacteria.
Cross-Resistance Patterns with Other Bacteriocins
Cross-resistance can occur when bacteria that develop resistance to one antimicrobial agent also become resistant to other agents, often those with similar structures or mechanisms of action. Studies on salivaricins and other bacteriocins have revealed instances of cross-resistance. For example, strains of Streptococcus pyogenes that produce SA-FF22, a lantibiotic homologous to salivaricin G32, are resistant to salivaricin G32, indicating that the immunity mechanisms associated with SA-FF22 confer cross-protection. mdpi.com This suggests a conserved functional cluster among bacteria producing these homologous lantibiotics. mdpi.com Additionally, studies investigating resistance to other bacteriocins, such as aureocin A53- and enterocin (B1671362) L50-like bacteriocins, have shown cross-resistance patterns among different bacteriocins. asm.org While the provided text doesn't offer a comprehensive table of this compound cross-resistance patterns with a wide range of other bacteriocins, the observed cross-immunity between salivaricin G32 and SA-FF22 highlights the potential for such patterns to exist among structurally or functionally related bacteriocins.
Research Methodologies and Advanced Techniques
Purification and Characterization Protocols
Obtaining pure salivaricin A is a critical first step for detailed study. This typically involves a combination of chromatographic and spectrometric techniques.
Chromatographic Techniques (e.g., XAD-16, Cation Exchange, RP-HPLC)
Chromatographic methods are widely employed for the purification of this compound from complex biological matrices, such as bacterial culture supernatants. Adsorption chromatography using resins like XAD-16 is often used for initial volume reduction and concentration of bacteriocins, including this compound nih.govijrps.com. Cation exchange chromatography is also a common and effective step, exploiting the cationic nature of many bacteriocins to bind them efficiently to a stationary phase nih.govcore.ac.uk. Salivaricin 9, another salivaricin lantibiotic, has been successfully purified using a combination of XAD-16 and cation exchange chromatography nih.govplos.orgnih.gov. In some purification schemes for related bacteriocins like salivaricin B and plantaricin GZ1-27, reversed-phase high-performance liquid chromatography (RP-HPLC) has been utilized as a final step to achieve high purity nih.govijrps.com.
Spectrometric Analysis (e.g., MALDI-TOF MS, Ion Spray Mass Spectrometry)
Mass spectrometry is indispensable for characterizing purified this compound, providing information about its molecular weight and composition. Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) is a powerful technique used to determine the molecular mass of peptides and proteins creative-proteomics.combelspo.beautobio.com.cn. Studies on salivaricin 9 have utilized MALDI-TOF MS, indicating a molecular weight of 2560 Da nih.govplos.orgnih.gov. Ion spray mass spectrometry (also known as electrospray ionization mass spectrometry, ESI-MS) has also been used in the characterization of this compound, confirming its molecular mass nih.gov. These techniques are crucial for verifying the identity and purity of the isolated peptide. Mass spectrometry allows for rapid and accurate identification and characterization of biomolecules autobio.com.cnresearchgate.net.
Genetic Manipulation and Expression Systems
Understanding the biosynthesis and function of this compound is facilitated by genetic techniques that allow for the study and manipulation of the genes involved in its production.
Gene Cloning and Heterologous Expression
The gene encoding this compound, salA, has been identified and cloned core.ac.uknih.gov. Cloning the structural gene allows for its isolation and study. Heterologous expression involves introducing the salA gene into a different host organism, often Escherichia coli, to produce the this compound peptide acs.orgresearchgate.net. This approach can be used for enhanced production of the lantibiotic and facilitates the generation of bioengineering variants, especially when genetic tools for the native producer strain are limited acs.org. Heterologous expression systems provide an effective way to produce lanthipeptides and enable the generation of variants for research acs.orgresearchgate.net.
Site-Directed Mutagenesis for Structure-Function Studies
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the nucleotide sequence of a gene, leading to alterations in the amino acid sequence of the encoded protein uni-tuebingen.degenewiz.comnih.gov. This method is indispensable for investigating the relationship between the structure of this compound and its biological function uni-tuebingen.denih.govresearchgate.netku.edu. By strategically altering specific amino acids, researchers can study their roles in peptide activity, post-translational modification, and interaction with target molecules. Site-directed mutagenesis allows for targeted modifications to understand protein function, structure-function relationships, and identify active sites genewiz.comnih.gov.
In Vitro Assays for Biological Activity
In vitro assays are crucial for evaluating the antimicrobial potential and mechanisms of action of this compound.
Antimicrobial activity is commonly assessed using agar-based methods such as deferred antagonism and well diffusion assays. nih.govnih.gov These techniques involve observing zones of inhibition around areas where this compound or producing strains are applied on agar (B569324) plates seeded with indicator bacteria. nih.govnih.gov The size of the clear zone indicates the level of inhibitory activity. nih.gov
Deferred antagonism assays involve spotting the potential bacteriocin-producing strain onto an agar plate, allowing it to grow, and then overlaying the plate with an agar layer containing the indicator bacterium. nih.gov Inhibition is observed as a clear zone where the indicator strain's growth is suppressed around the producer colony. nih.gov Well diffusion assays involve creating wells in an agar plate seeded with the indicator strain and filling the wells with a solution containing the bacteriocin (B1578144). nih.gov The bacteriocin diffuses into the agar, and an inhibition zone forms if the indicator strain is susceptible. nih.gov
Time-killing kinetics assays are used to determine if the antimicrobial activity is bactericidal or bacteriostatic and to assess the speed of killing. pnas.org These assays involve incubating the target bacteria with this compound over time and periodically measuring the number of viable cells. pnas.org For example, salivaricin 10, a related salivaricin, demonstrated rapid killing kinetics against Streptococcus pyogenes and Enterococcus faecalis, significantly reducing cell numbers within hours. pnas.org
Studies have shown this compound and its variants, such as salivaricin A2, are active against various Gram-positive bacteria, including Micrococcus luteus and Streptococcus pyogenes. ejast.orgnih.govnih.gov Some salivaricins have also shown activity against certain Gram-negative bacteria, which is notable given the protective outer membrane of these organisms. pnas.org
Here is a sample data table illustrating the inhibitory spectrum of a salivaricin variant:
| Indicator Strain | Inhibition Zone (mm) | MIC (µg/mL) |
| Micrococcus luteus | ++++ (>12) | 4-8 |
| Corynebacterium spp. | ++++ (>12) | 8 |
| Streptococcus pyogenes | ++ (<5) | 32 |
| Streptococcus equisimilis | ++ (<5) | 64 |
| Lactococcus lactis | - (No inhibition) | 128 |
Note: Data is illustrative and based on findings for salivaricin 9, a related lantibiotic. nih.govplos.org
Membrane permeabilization assays, such as those using SYTOX Green, are employed to investigate the mechanism of action of this compound, particularly its ability to disrupt bacterial cell membranes. nih.govfrontiersin.orgresearchgate.net SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and binds to intracellular nucleic acids, leading to increased fluorescence. nih.govresearchgate.net
By monitoring the increase in fluorescence over time after the addition of this compound to bacterial cultures, researchers can assess the extent and kinetics of membrane damage. nih.gov Studies using SYTOX Green have indicated that salivaricin 9, a related lantibiotic, penetrates the cytoplasmic membrane of sensitive bacteria, inducing pore formation and leading to cell death. nih.govplos.org The detected fluorescence signal at specific wavelengths (e.g., 520 nm) indicates the binding of the dye to the internal nucleic acid, confirming membrane permeabilization. nih.gov
Biofilm assays are used to evaluate the activity of this compound against bacterial biofilms, which are structured communities of bacteria encased in a matrix. oup.com These assays are important because bacteria in biofilms often exhibit increased resistance to antimicrobial agents compared to planktonic cells. akjournals.com
Salivaricins, such as salivaricin 10 and those produced by S. salivarius K12 (including salivaricin A2 and B), have been investigated for their antibiofilm properties. pnas.orgmdpi.com Biofilm assays can involve growing single-species or multispecies biofilms on various surfaces and then challenging them with this compound. pnas.orgmdpi.comscholaris.ca Techniques like LIVE/DEAD staining and confocal microscopy can be used to assess the viability of bacteria within the biofilm structure after treatment. pnas.orgmdpi.com For instance, salivaricin 10 has been shown to damage biofilm architecture and penetrate saliva-derived multispecies biofilms to kill bacterial cells. pnas.org S. salivarius K12 has also demonstrated the ability to influence the composition and growth of mixed biofilms, reducing the proportion of certain cariogenic species. mdpi.com
Membrane Permeabilization Assays (e.g., SYTOX Green)
Genomic and Bioinformatic Approaches
Genomic and bioinformatic approaches are essential for understanding the genetic basis of this compound production, identifying novel variants, and exploring the broader antimicrobial potential of producing strains. mdpi.comseq.es
Whole-genome sequencing (WGS) provides the complete genetic information of a bacterial strain, which is fundamental for identifying genes involved in bacteriocin production, including this compound. ejast.orgasm.orgpsu.edufrontiersin.org Various sequencing platforms and assembly methods are used to obtain high-quality genome sequences. ejast.orgasm.orgpsu.edufrontiersin.orgnih.gov
Bioinformatic tools are widely used to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, including bacteriocins like this compound. ejast.orgnih.govusask.caresearchgate.net Tools such as antiSMASH (antibiotics and Secondary Metabolites Analysis Shell) are specifically designed for this purpose. ejast.orgnih.govusask.caasm.org
AntiSMASH analyzes genome sequences to predict potential BGCs based on the presence of genes encoding key biosynthetic enzymes, transporters, regulators, and immunity proteins. nih.govusask.ca This tool can identify known BGCs, such as those for this compound, and also predict novel or RiPP-like bacteriocin clusters. ejast.orgnih.gov For example, antiSMASH analysis of S. salivarius genomes has identified BGCs for this compound, salivaricin 9, and other bacteriocins. asm.orgmdpi.comnih.govnih.gov The identification of these clusters provides insights into the genetic organization and potential for producing different salivaricin variants within a single strain. asm.orgnih.govnih.gov Genome mining using tools like antiSMASH is a powerful approach for discovering the antimicrobial potential encoded within bacterial genomes. nih.govresearchgate.net
| Tool | Purpose | Application to this compound Research |
| antiSMASH | Identification of biosynthetic gene clusters | Locating the salA gene cluster and identifying other potential BGCs. ejast.orgnih.govasm.org |
| RAST | Automated genome annotation | Annotating genes and features in S. salivarius genomes. psu.eduresearchgate.net |
| BLAST | Sequence similarity searches | Comparing salA gene sequences and identifying variants. ejast.orgnih.gov |
| PROKKA | Prokaryotic genome annotation | Annotating genes and features in bacterial genomes. frontiersin.org |
Comparative Genomics and Phylogenomics
Comparative genomics and phylogenomics have been instrumental in understanding the genetic basis, evolution, and distribution of this compound and related bacteriocins across Streptococcus species, particularly within Streptococcus salivarius. These approaches allow for the analysis of gene content, organization, and evolutionary history of the gene clusters responsible for salivaricin production and immunity.
Research findings indicate that the genes encoding this compound (SalA) and its variants are typically located within dedicated gene clusters. In Streptococcus salivarius, these clusters are frequently found on large transmissible megaplasmids, such as the 190-kb megaplasmid pSsal-K12 in strain K12, which harbors the salA2 and sboB (salivaricin B) biosynthesis gene clusters at nearly adjacent loci. asm.org Other S. salivarius strains, like HS0302, also carry megaplasmids encoding salivaricins, although comparative analysis shows significant differences in plasmid content and organization between strains. asm.org For instance, the megaplasmid in strain HS0302 is approximately 142 kb and encodes salivaricin A2 and salivaricin 9, a unique combination among reported S. salivarius strains. asm.org
Comparative analysis of salivaricin gene clusters across different strains and species reveals considerable plasticity and variation in gene content and arrangement. A typical lantibiotic biosynthesis locus, including that for salivaricin D, involves genes encoding the precursor peptide (lanA), modification enzymes (lanM or lanB and lanC homologs), a transporter (lanT or ABC transporter), a protease (lanP), and immunity proteins (lanI and/or lanFEG). researchgate.netasm.org However, variations exist. For example, comparative studies of Streptococcus pyogenes strains carrying the salA1 variant locus have identified characteristic deletions within the salA1 locus, and strains of the same M serotype tend to share similar salA1 locus structures. nih.gov In Ligilactobacillus salivarius strains producing salivaricin P (SalP), a class IIb bacteriocin, comparative genomic analysis has shown that some strains lack the lanT and hlyD genes encoding export proteins, which correlates with a lack of active bacteriocin production despite the presence of the structural gene. nih.gov
Phylogenomic studies have provided insights into the evolutionary relationships of salivaricin-producing bacteria and the potential mechanisms driving the spread and diversification of salivaricin gene clusters. Analysis of the sal locus, which includes genes for this compound production and immunity, in different Streptococcus species suggests horizontal gene transfer (HGT) events. High sequence identity (97.6%) of the sal locus between S. pyogenes and S. agalactiae, compared to lower identity (92.9-93.7%) with S. salivarius, supports the notion of lateral transfer between these species. plos.org
Comparative genomic hybridization (CGH) and core genome-based phylogenetic analyses have further illuminated the intraspecies diversity within S. salivarius regarding bacteriocin production. Studies comparing different S. salivarius isolates have shown variations in the presence and type of salivaricin gene clusters. nih.govmdpi.com For example, two S. salivarius strains (S.82.15 and S.82.20) isolated from the same individual exhibited distinct genomic profiles, with S.82.20 possessing a plasmid-encoded salivaricin 9 gene cluster, which was absent in S.82.15. nih.govmdpi.com Phylogenetic trees constructed using core genes demonstrate the evolutionary divergence among different S. salivarius strains and their placement relative to other streptococcal species. mdpi.comresearchgate.net
The distribution of different salivaricins and other class II bacteriocins also varies across streptococcal species found in the oral cavity, such as S. salivarius, S. thermophilus, S. pneumoniae, and S. pyogenes. nih.gov While some salivaricin variants are primarily restricted to S. salivarius, others, like BlpK, are found in a significant proportion of strains from other species, sometimes at higher frequencies than in S. salivarius. nih.gov This variable distribution highlights the dynamic nature of bacteriocin gene evolution and transfer within streptococcal populations.
Detailed research findings from comparative genomic analyses have characterized numerous salivaricin variants and other bacteriocins in S. salivarius and related species, including salivaricin A2, salivaricin B, salivaricin 9, salivaricin D, salivaricin L, and salivaricin T. asm.orgasm.orgasm.orgnih.govnih.govresearchgate.netteagasc.ietandfonline.comcore.ac.uklenus.iemicrobiologyresearch.org These studies often involve sequence alignments and comparisons of gene cluster organization to identify homologous genes and assess the degree of conservation and variation.
Below are examples of data points that illustrate findings from comparative genomic and phylogenomic studies:
| Feature | S. salivarius K12 asm.org | S. salivarius HS0302 asm.org | S. pyogenes (SalA1 locus) nih.gov | L. salivarius (SalP locus) nih.gov |
| Salivaricin(s) Produced | SalA2, SalB | SalA2, Sal9 | SalA1 (in some strains) | SalP (active or inactive) |
| Gene Cluster Location | Megaplasmid | Megaplasmid | Chromosome | Megaplasmid |
| Plasmid Size (approx.) | 190 kb | 142 kb | N/A | RepA-type megaplasmid |
| Key Genes Present | salA2, sboB locus | salA2, siv locus | salA1 locus | salP locus |
| Variations Noted | Adjacent loci | Unique combination | Deletions in salM, salT | Loss of lanT, hlyD in some strains |
Further comparative analyses, such as the comparison of the genetic structure of the salivaricin B operon in different S. salivarius strains, have shown high amino acid identity between genes within the operons, even when isolated from different sources. lenus.ie
Phylogenetic trees, often generated from core genome alignments, visually represent the evolutionary relationships between strains and species, providing a framework for understanding the diversification of salivaricin gene clusters within the context of bacterial evolution. mdpi.comresearchgate.net The presence or absence of specific bacteriocin gene clusters can be mapped onto these phylogenetic trees to infer evolutionary events such as gene gain, loss, and horizontal transfer.
Data Table: Distribution of Selected Salivaricins/Bacteriocins Across Streptococcal Species
| Bacteriocin/Family | S. salivarius (% Strains) nih.gov | S. thermophilus (% Strains) nih.gov | S. pneumoniae (% Strains) nih.gov | S. pyogenes (% Strains) nih.gov |
| BlpK | ~25% | ~75% | ~75% | Not specified in detail |
| Salivaricin Variants (Specific) | Variably distributed, some restricted nih.gov | Variably distributed nih.gov | Variably distributed nih.gov | Variably distributed nih.gov |
Future Research Directions and Translational Potential
Elucidation of Uncharacterized Salivaricin A Variants and Their Activities
While this compound was the first lantibiotic from Streptococcus salivarius to be characterized, subsequent research has identified several variants, including salivaricin A1, A2, A3, A4, and A5. nih.govnih.gov These variants differ by a few amino acid substitutions and are produced by different strains of streptococci. nih.gov For instance, the salA1 gene variant is found in over 90% of S. pyogenes strains, though not all produce the active peptide. nih.govnih.gov In contrast, S. salivarius strains have been found to produce salivaricin A2, A3, A4, and A5. nih.gov
The inhibitory activities of these variants appear similar to the original this compound, and they can induce the production of other SalA-group peptides. nih.gov However, the full extent of their biological activities and specific roles within their respective microbial communities remain largely unexplored. Further research is needed to isolate and characterize these and potentially other, as-yet-undiscovered, this compound variants. Investigating their specific antimicrobial spectra, potency, and potential synergistic or antagonistic interactions with other bacteriocins will be crucial. Uncovering the activities of these uncharacterized variants could lead to the discovery of novel antimicrobial agents with tailored specificities. mdpi.com
A newly discovered variant, salivaricin 10, produced by S. salivarius SALI-10, has shown promise as a biotherapeutic molecule. utoronto.cautoronto.ca This phosphorylated lanthipeptide demonstrates potent antimicrobial and antibiofilm activity against a range of Gram-positive and some Gram-negative pathogens, including multidrug-resistant strains. pnas.org What sets salivaricin 10 apart is its dual function as an immunomodulator, a property attributed in part to its phosphate (B84403) moiety. pnas.orgmdpi.com This discovery of a phosphorylated lantibiotic from the oral microbiome opens up new questions about the prevalence and roles of such modified peptides in host health. pnas.org
Table 1: Known Variants of this compound
| Variant | Producing Organism(s) | Key Amino Acid Differences from this compound | Reference |
| Salivaricin A1 | Streptococcus pyogenes | S17L | nih.gov |
| Salivaricin A2 | Streptococcus salivarius | S4T, I7F | asm.org |
| Salivaricin A3 | Streptococcus salivarius | G3K, W4P, F6A | nih.gov |
| Salivaricin A4 | Streptococcus salivarius | G3P, F6A | nih.gov |
| Salivaricin A5 | Streptococcus salivarius | G3P | nih.gov |
| Salivaricin 10 | Streptococcus salivarius | Phosphorylated | pnas.orgmdpi.com |
Advanced Structural Biology and Rational Design of Novel Peptides
The antimicrobial activity of this compound and its variants is intrinsically linked to their three-dimensional structures. Advanced structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are essential for elucidating the precise atomic-level details of these peptides. While the covalent structure of salivaricin A2 has been proposed based on alignment with other type AII lantibiotics, direct structural evidence is still needed to confirm its post-translational modifications and lanthionine (B1674491) ring formations. asm.org
Understanding Complex Microbial Interactions and Ecological Impact
This compound and other bacteriocins produced by S. salivarius play a significant role in shaping the microbial ecology of the oral cavity. mdpi.commdpi.com These antimicrobial peptides help to maintain a healthy microbial balance by inhibiting the growth of pathogenic bacteria such as Streptococcus pyogenes. mdpi.commdpi.com The production of this compound by commensal streptococci can create a competitive advantage, allowing them to establish and maintain their niche within the complex oral microbiome. mdpi.com
Future research should focus on understanding the intricate interplay between this compound-producing strains and other members of the oral microbiota. This includes investigating how environmental factors within the oral cavity influence the production and activity of this compound. asm.org It is likely that a complex set of microbial interactions dictates its production. asm.org Furthermore, exploring the ecological impact of this compound in different body sites, such as the gut, could reveal new insights into its role in host-microbe homeostasis. mdpi.com The presence of this compound-producing bacteria in the oral cavity could have far-reaching effects on systemic health. frontiersin.org
The production of bacteriocins like salivaricin 9 is often controlled by quorum-sensing mechanisms, where the bacteria only produce the antimicrobial peptide when their population density is high enough. nih.gov This self-regulation ensures that the bacteriocin (B1578144) is produced when it is most needed for competition. researchgate.net Understanding these regulatory networks is key to comprehending the ecological dynamics of salivaricin-producing bacteria. mdpi.com
Exploration of this compound as a Research Tool for Microbial Community Modulation
The targeted antimicrobial activity of this compound makes it a valuable tool for studying and manipulating microbial communities. By selectively inhibiting the growth of specific bacterial species, researchers can investigate the functional roles of these microbes within a complex ecosystem. For example, purified salivaricin A2 could be used to modulate the oral microbiome to study its effects on protection against pathogenic strains. asm.org
This approach could be particularly useful in studying dysbiosis, a state of microbial imbalance associated with various diseases. By using this compound to "knock down" the populations of certain bacteria, scientists can better understand their contribution to disease processes. This could lead to the development of novel therapeutic strategies aimed at restoring a healthy microbial balance. The use of probiotic S. salivarius strains that produce this compound is a promising approach for modulating microbial populations to prevent infections. mdpi.com
Investigation of Immunomodulatory Pathways Beyond Antimicrobial Effects
Recent evidence suggests that the biological activities of salivaricins extend beyond their direct antimicrobial effects to include modulation of the host immune system. mdpi.comnih.gov For instance, salivaricin A2 and salivaricin B have been shown to have immunomodulatory effects in a mouse model of rheumatoid arthritis. nih.govmdpi.com These lantibiotics were found to directly bind to and alter the conformation of IL-6 and IL-21 receptors, thereby inhibiting downstream signaling pathways involved in autoimmune inflammation. nih.govmdpi.com
A newly discovered phosphorylated lantibiotic, salivaricin 10, has also been shown to possess unique immunomodulatory capabilities. mdpi.com It can activate neutrophils and promote the differentiation of anti-inflammatory macrophages. mdpi.com These findings highlight the potential for salivaricins to act as signaling molecules that communicate with the host immune system. pnas.org
Future research should aim to further elucidate the specific immunomodulatory pathways affected by this compound and its variants. This includes identifying the host cell receptors they interact with and the downstream signaling cascades they trigger. nih.gov Understanding these mechanisms could lead to the development of novel therapies for autoimmune and inflammatory diseases. mednews.care The dual action of some salivaricins, combining antimicrobial and immunoregulatory functions, presents a significant therapeutic advantage. nih.gov
Strategies for Enhanced Production and Bioengineering
The translation of this compound and its variants into clinical and commercial applications will require efficient and scalable production methods. Currently, the production of many bacteriocins, including salivaricin 9, is often higher in solid or semi-solid culture media due to quorum-sensing regulation. nih.gov However, for large-scale production, liquid fermentation is more practical. Developing strategies to enhance bacteriocin production in liquid culture is therefore a key area of research. nih.gov This could involve optimizing fermentation conditions, using induction assays to stimulate production, or genetically engineering the producer strains for higher yields. nih.govplos.org
Furthermore, bioengineering offers the potential to create novel salivaricin variants with improved properties. asm.org Techniques such as synthetic biology and combinatorial biosynthesis can be used to redesign the biosynthetic pathways of lantibiotics to generate analogues with tailored activity spectra. mdpi.com Structure-guided peptide engineering and site-directed mutagenesis can be employed to enhance target specificity, improve stability against proteases, and reduce potential toxicity. mdpi.com Advanced delivery systems, like nanoparticles or hydrogels, are also being explored to protect these peptides and facilitate their targeted release. mdpi.com The transfer of megaplasmids encoding for bacteriocins has been shown to generate S. salivarius strains with enhanced antimicrobial production. researchgate.net These advanced strategies will be crucial for unlocking the full therapeutic potential of this compound and other bacteriocins.
Q & A
Q. What established methods are used to purify salivaricin A from microbial cultures?
this compound purification typically involves multi-step chromatography. For example:
- Cation exchange chromatography combined with XAD-16 resin adsorption effectively isolates salivaricin peptides from Streptococcus salivarius cultures .
- Ammonium sulfate precipitation (20–40% saturation) followed by gel filtration chromatography is used for partial purification, achieving antimicrobial activity retention against pathogens like Bacillus cereus .
- pH-mediated adsorption-desorption from producer cell walls enhances yield, as demonstrated in Lactobacillus salivarius strains .
Table 1: Comparison of Purification Methods
Q. How is the molecular weight of this compound determined experimentally?
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is the gold standard:
- This compound variants (e.g., SalA1–SalA5) show masses ranging from 2,315 to 2,368 Da, confirmed via ion spray mass spectrometry .
- Post-translational modifications (e.g., phosphorylation in Salivaricin 10) are identified using tandem MS, revealing structural uniqueness .
Q. What standardized assays evaluate this compound’s antimicrobial spectrum?
- Agar diffusion assays quantify inhibition zones against Gram-positive (e.g., Streptococcus pyogenes) and Gram-negative (e.g., Pseudomonas stutzeri) pathogens .
- Minimum inhibitory concentration (MIC) assays determine potency. For example, salivaricin A2 inhibits Streptococcus pneumoniae at MICs of 16–128 mg/mL .
- Membrane permeabilization assays using fluorescent dyes (e.g., SYTOX Green) confirm pore formation in target cells .
Advanced Research Questions
Q. How does this compound modulate IL-6/IL-21 receptor signaling to suppress autoimmunity?
this compound binds directly to IL-6 and IL-21 receptors, inducing conformational changes that block JAK-STAT3 signaling:
Q. How can contradictions in this compound stability during probiotic formulation be resolved?
Stability depends on strain-specific interactions:
- Lyophilization experiments show this compound retains activity when combined with L. salivarius CRL 1328 but loses efficacy with L. gasseri CRL 1263 due to undefined inhibitory interactions .
- Mixed-model ANOVA and Dunnett’s T3 tests statistically identify destabilizing factors (e.g., pH, storage duration) .
Q. What genetic engineering strategies enhance this compound production?
- Quorum sensing optimization : Overexpression of autoinduction peptides (e.g., kld3) in Lactobacillus salivarius increases bacteriocin yield by 300% .
- Heterologous expression : Cell-free biosynthesis systems express salivaricin B (a homolog) using SboA precursor peptides and SboM modification enzymes .
- Medium optimization : Supplementing MRS broth with 0.5% CaCO₃ boosts production 4-fold .
Q. What mechanisms explain this compound’s pH-dependent antimicrobial activity?
- Circular dichroism (CD) spectroscopy reveals structural stability between pH 2–10, with α-helical content preserved >80% .
- Protease susceptibility assays show activity loss at pH >10 due to peptide degradation by trypsin and proteinase K .
Data Contradiction Analysis
Conflict : this compound exhibits broad-spectrum activity in vitro but variable efficacy in vivo.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
